molecular formula C8H15IN2O3 B12280578 2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid

2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid

カタログ番号: B12280578
分子量: 314.12 g/mol
InChIキー: PEVDSQTZJOGTKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Autoimmune hemolytic anemia (AIAH) is an autoimmune disorder characterized by the destruction of red blood cells due to the presence of autoantibodies. These autoantibodies target and destroy the red blood cells, leading to anemia. The condition can be classified into two main types: warm antibody autoimmune hemolytic anemia and cold antibody autoimmune hemolytic anemia .

準備方法

The preparation of compounds related to autoimmune hemolytic anemia involves various synthetic routes and reaction conditions. For example, the synthesis of organometallic compounds can be achieved through metal-carbon bond-forming reactions, metal displacement, metathesis, and hydrometallation . Industrial production methods often involve large-scale chemical reactions and purification processes to obtain the desired compounds in high purity and yield.

化学反応の分析

Compounds related to autoimmune hemolytic anemia undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, which converts aromatic alkanes to carboxylic acids . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Autoimmune hemolytic anemia has significant implications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, research focuses on developing new drugs and therapies to treat the condition. Novel therapies include B-cell-directed therapy, phagocytosis inhibition, plasma cell-directed therapy, and complement inhibition . In chemistry and biology, understanding the molecular mechanisms and pathways involved in the disease can lead to the development of targeted treatments and diagnostic tools.

作用機序

The mechanism of action of autoimmune hemolytic anemia involves the binding of autoantibodies to red blood cells, leading to their destruction. This process can occur through various pathways, including complement activation and phagocytosis. The molecular targets involved in this process include specific antigens on the surface of red blood cells .

類似化合物との比較

Autoimmune hemolytic anemia can be compared with other similar autoimmune disorders, such as systemic lupus erythematosus and rheumatoid arthritis. These conditions also involve the production of autoantibodies that target specific tissues or cells in the body. autoimmune hemolytic anemia is unique in its specific targeting of red blood cells, leading to anemia .

特性

分子式

C8H15IN2O3

分子量

314.12 g/mol

IUPAC名

2-amino-6-[(2-iodoacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H15IN2O3/c9-5-7(12)11-4-2-1-3-6(10)8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)

InChIキー

PEVDSQTZJOGTKZ-UHFFFAOYSA-N

正規SMILES

C(CCNC(=O)CI)CC(C(=O)O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。